Dichloro(dimethyl)silane;tetrachlorosilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

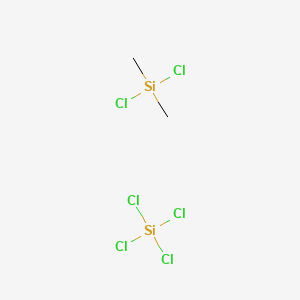

Dichloro(dimethyl)silane and tetrachlorosilane are organosilicon compounds widely used in various industrial and research applications. . Both compounds are essential precursors in the production of silicones and other silicon-based materials.

Vorbereitungsmethoden

Dichloro(dimethyl)silane: is typically synthesized through the direct process, which involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst . This method allows for large-scale industrial production. The reaction conditions include heating the mixture to a high temperature to facilitate the reaction.

Tetrachlorosilane: is produced by the chlorination of silicon. This process involves reacting silicon with chlorine gas at elevated temperatures, resulting in the formation of tetrachlorosilane . This method is widely used in the semiconductor industry for the production of high-purity silicon.

Analyse Chemischer Reaktionen

Dichloro(dimethyl)silane: undergoes hydrolysis when exposed to water, forming linear and cyclic silicones with Si-O backbones . This reaction is highly exothermic and produces hydrogen chloride as a byproduct. The compound can also participate in substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.

Tetrachlorosilane: reacts with water to form silicon dioxide and hydrogen chloride . This hydrolysis reaction is also highly exothermic. Additionally, tetrachlorosilane can undergo reduction reactions to form trichlorosilane and other lower chlorosilanes.

Wissenschaftliche Forschungsanwendungen

Dichloro(dimethyl)silane: is used as a reagent in the synthesis of optically active ansa-metallocene polymerization catalysts . It is also employed in the preparation of resin-bound siloxanes, which have reactivity towards tertiary alcohols . In the field of materials science, dichloro(dimethyl)silane is used to produce hydrophobic and hydrophilic silica nanoparticles .

Tetrachlorosilane: is primarily used in the semiconductor industry for the production of high-purity silicon . It is also used in the synthesis of various silicon-based materials, including silicones and silanes. In addition, tetrachlorosilane is employed as a precursor in the production of optical fibers and other advanced materials.

Wirkmechanismus

The mechanism of action of dichloro(dimethyl)silane involves its hydrolysis to form silicones with Si-O backbones . The length of the resulting polymer depends on the concentration of chain-ending groups added to the reaction mixture. The compound’s reactivity towards nucleophiles allows for the formation of various organosilicon compounds through substitution reactions.

Tetrachlorosilane: undergoes hydrolysis to form silicon dioxide and hydrogen chloride . The silicon dioxide formed can further polymerize to create highly cross-linked polymeric gels. The compound’s reactivity with reducing agents allows for the formation of lower chlorosilanes.

Vergleich Mit ähnlichen Verbindungen

Dichloro(dimethyl)silane: is similar to other chlorosilanes, such as chlorodimethylsilane (ClMe₂SiH) and dichloromethylsilane (Cl₂MeSiH) . These compounds share similar reactivity patterns, including hydrolysis and substitution reactions. dichloro(dimethyl)silane is unique in its ability to form both linear and cyclic silicones, making it a versatile reagent in various applications.

Tetrachlorosilane: is similar to trichlorosilane (Cl₃SiH) and dichlorosilane (H₂SiCl₂) . These compounds also undergo hydrolysis to form silicon dioxide and hydrogen chloride. Tetrachlorosilane is unique in its use as a precursor for high-purity silicon production, which is critical for the semiconductor industry.

Eigenschaften

CAS-Nummer |

51290-26-7 |

|---|---|

Molekularformel |

C2H6Cl6Si2 |

Molekulargewicht |

298.9 g/mol |

IUPAC-Name |

dichloro(dimethyl)silane;tetrachlorosilane |

InChI |

InChI=1S/C2H6Cl2Si.Cl4Si/c2*1-5(2,3)4/h1-2H3; |

InChI-Schlüssel |

RQCXLHVIHGNBIH-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(Cl)Cl.[Si](Cl)(Cl)(Cl)Cl |

Verwandte CAS-Nummern |

51290-26-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B14649095.png)

![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)

![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)

![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)

![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)

![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)

![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)